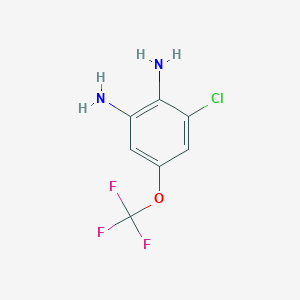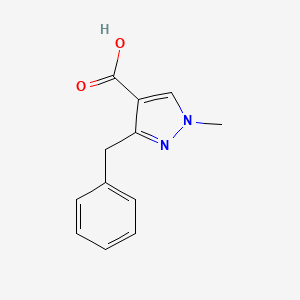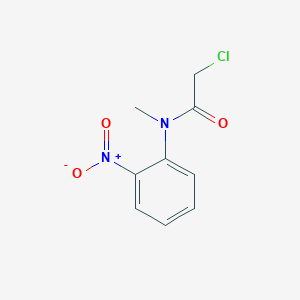
2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is an organic compound with the molecular formula C9H9ClN2O3 It is a derivative of acetamide, featuring a chloro group, a methyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- typically involves a multi-step process. One common method starts with the acyl chlorination of p-nitroaniline using chloroacetic acid to form 2-chloro-N-p-nitrophenylacetamide. This intermediate is then subjected to methylation using a methylating agent to yield the final product . The reaction conditions are generally mild, making this method suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- follows similar synthetic routes but on a larger scale. The raw materials used are readily available, and the reactions are controlled to ensure high yield and purity. The process involves standard organic synthesis techniques, including acyl chlorination and methylation, under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Applications De Recherche Scientifique
Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is used in various scientific research applications:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the development of new drugs.
Industry: In the synthesis of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
- Phenoxy acetamide derivatives
- Chloroacetamide derivatives
Uniqueness
Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Propriétés
Numéro CAS |
2653-15-8 |
|---|---|
Formule moléculaire |
C9H9ClN2O3 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
2-chloro-N-methyl-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-4-2-3-5-8(7)12(14)15/h2-5H,6H2,1H3 |
Clé InChI |
YPNBIJYNBMGBTB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


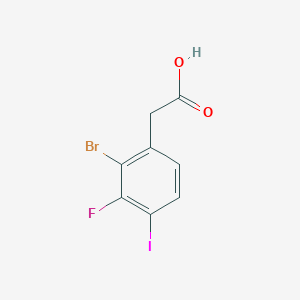

![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
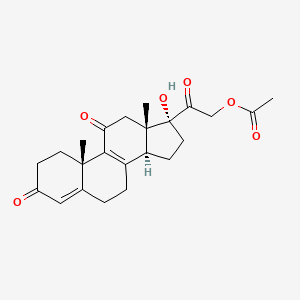
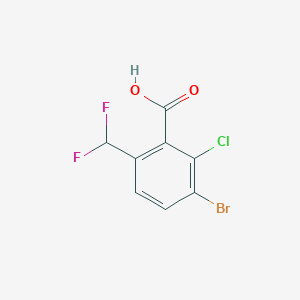
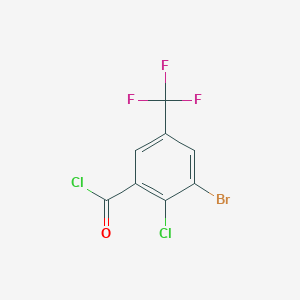
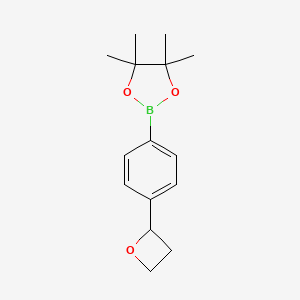
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

